molecular formula C22H25N3O3S2 B2482646 (Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-66-6

(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2482646
CAS No.: 850910-66-6
M. Wt: 443.58
InChI Key: LHUSZDQTPUOKGJ-FCQUAONHSA-N
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Description

“(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound with the molecular formula C22H25N3O3S2 and a molecular weight of 443.58. It is a derivative of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides .


Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compound was evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Anticancer Applications

  • Pro-apoptotic Indapamide Derivatives for Anticancer Agents : Synthesis of indapamide derivatives, including (Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, has demonstrated significant proapoptotic activity in melanoma cell lines. One such compound showed a 3.7% growth inhibition at a concentration of 10 µM, indicating potential as an anticancer agent (Yılmaz et al., 2015).

  • Anticancer Activity of Co(II) Complexes : Co(II) complexes of similar benzamide derivatives have been studied for their structure and anticancer activity. These compounds demonstrated in vitro cytotoxicity against human breast cancer cell lines, suggesting their potential in cancer therapy (Vellaiswamy & Ramaswamy, 2017).

Antibacterial and Antifungal Applications

  • Antimicrobial and Antifungal Action : Certain sulfonyl-substituted benzamide derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. This highlights their potential use in treating microbial infections (Sych et al., 2019).

  • Antibacterial Evaluation of Benzamide Derivatives : New benzamide derivatives have been synthesized and evaluated for their antibacterial properties. Some compounds showed significant antibacterial activity, further supporting their application in antimicrobial therapy (Aziz‐ur‐Rehman et al., 2017).

Miscellaneous Applications

  • Chemosensors for Anions : Coumarin benzothiazole derivatives, closely related to the specified compound, have been synthesized and studied for their properties as chemosensors for cyanide anions. This application is significant in chemical detection and environmental monitoring (Wang et al., 2015).

  • Enzyme Inhibition Studies : Derivatives of similar benzamides have been explored for their inhibitory effects on human carbonic anhydrase isoforms, indicating their potential in enzyme inhibition-based therapies (Distinto et al., 2019).

Mechanism of Action

The compound demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-3-17-8-6-7-15-25(17)30(27,28)18-13-11-16(12-14-18)21(26)23-22-24(2)19-9-4-5-10-20(19)29-22/h4-5,9-14,17H,3,6-8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUSZDQTPUOKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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